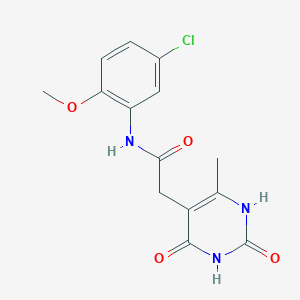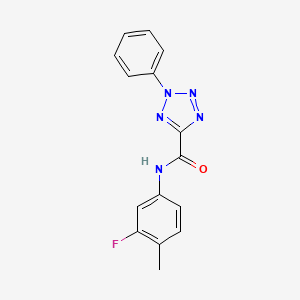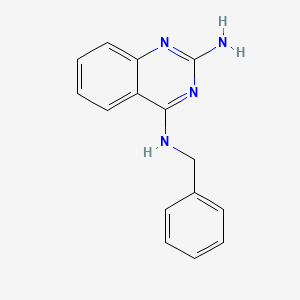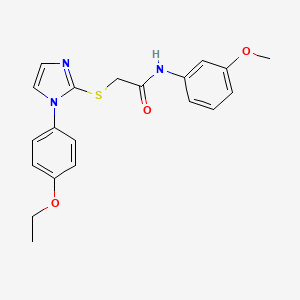![molecular formula C19H24ClF3N4O2 B2610290 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1424497-09-5](/img/structure/B2610290.png)
2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be synthesized via cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the piperazine and pyridine rings contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine moieties.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group attached to a benzene ring.
Indole Derivatives: Feature bicyclic structures with nitrogen atoms, similar to the piperazine ring.
Uniqueness
2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a pyridine moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClF3N4O2/c1-13-4-2-3-7-27(13)16(28)12-25-8-10-26(11-9-25)18(29)14-5-6-15(19(21,22)23)24-17(14)20/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLNYZFMULJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCN(CC2)C(=O)C3=C(N=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)

![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)

![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2610230.png)
